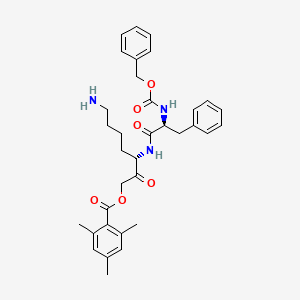

Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone: is a synthetic compound known for its potent inhibitory effects on specific proteases. It is particularly recognized for its role as a selective inhibitor of gingipain K, a cysteine protease produced by the bacterium Porphyromonas gingivalis, which is implicated in periodontal disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone involves multiple steps, typically starting with the protection of amino groups and the formation of peptide bonds. The key steps include:

Protection of Amino Groups: The amino groups of phenylalanine (Phe) and lysine (Lys) are protected using carbobenzoxy (Cbz) groups.

Formation of Peptide Bonds: The protected amino acids are coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Introduction of the Trimethylbenzoyloxy Group: The trimethylbenzoyloxy group is introduced through esterification reactions.

Deprotection: The final step involves the removal of the protecting groups to yield the desired compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone can undergo oxidation reactions, particularly at the methylene groups adjacent to the carbonyl group.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoyloxy group

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions

Major Products:

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include alcohols.

Substitution: Products vary depending on the nucleophile used

Scientific Research Applications

Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and protease inhibition.

Biology: Employed in studies involving protease activity and inhibition, particularly in the context of bacterial infections.

Medicine: Investigated for its potential therapeutic applications in treating periodontal disease and other conditions involving protease activity.

Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry

Mechanism of Action

The compound exerts its effects by selectively inhibiting gingipain K, a cysteine protease. It binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity. This inhibition is dose- and time-dependent, leading to prolonged plasma thrombin time and reduced protease activity .

Comparison with Similar Compounds

- Z-Phe-Lys-2,4,6-trimethylbenzoyloxymethylketone (Z-FK-ck)

- Z-Phe-Lys-2,4,6-trimethylbenzoyloxymethylketone (Z-FK-ck)

Uniqueness: Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone is unique due to its high selectivity and potency as a gingipain K inhibitor. Compared to other protease inhibitors, it offers superior specificity and efficacy in inhibiting gingipain K, making it a valuable tool in both research and potential therapeutic applications .

Properties

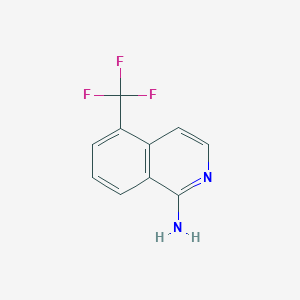

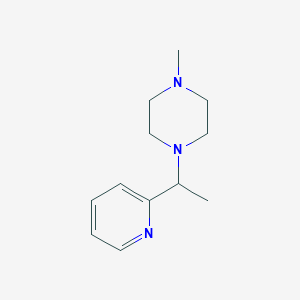

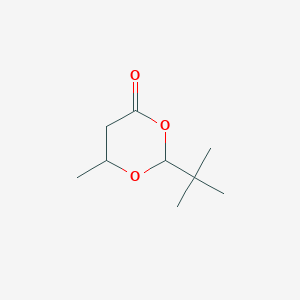

IUPAC Name |

[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N3O6/c1-23-18-24(2)31(25(3)19-23)33(40)42-22-30(38)28(16-10-11-17-35)36-32(39)29(20-26-12-6-4-7-13-26)37-34(41)43-21-27-14-8-5-9-15-27/h4-9,12-15,18-19,28-29H,10-11,16-17,20-22,35H2,1-3H3,(H,36,39)(H,37,41)/t28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVZQBHVVBVWKO-VMPREFPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C(=O)OCC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Z-Phe-Lys-2,4,6-trimethylbenzoyloxy-methylketone (Z-FK-ck) affect the activity of Porphyromonas gingivalis and its impact on periodontitis?

A1: this compound (Z-FK-ck) is a specific inhibitor of Lys-gingipain (gingipain-K), a major cysteine proteinase produced by Porphyromonas gingivalis [, ]. This bacterium is heavily implicated in adult periodontitis. Gingipain-K contributes to the degradation of fibrinogen, a key protein involved in blood clotting []. By inhibiting gingipain-K, Z-FK-ck helps to preserve fibrinogen and maintain normal blood clotting, potentially reducing bleeding tendencies associated with periodontitis [].

Q2: How does the specificity of this compound (Z-FK-ck) for gingipain-K compare to other inhibitors, and what are the implications for potential therapeutic applications?

A2: While some inhibitors demonstrate activity against both gingipain-K and Arg-gingipain (gingipain-R), Z-FK-ck exhibits high specificity for gingipain-K []. This selective inhibition is particularly important as gingipain-K appears to be more crucial for fibrinogen degradation in the presence of plasma proteins like albumin, which inhibits gingipain-R []. This suggests that Z-FK-ck could be a more targeted therapeutic option for periodontitis, potentially minimizing off-target effects associated with broader-spectrum cysteine proteinase inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)

![3-AMino-4,6-diMethyl-thieno[2,3-b]pyridine-2-carboxylic acid (3-Methyl-3H-iMidazol-4-yl-Methylene) h](/img/new.no-structure.jpg)

![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)